trans 2-(3-((t-Butoxy)carbonylamino)cyclohexyl)acetic acid
CAS No.: 1242268-32-1
Cat. No.: VC2920913
Molecular Formula: C13H23NO4
Molecular Weight: 257.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1242268-32-1 |
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Molecular Formula | C13H23NO4 |
Molecular Weight | 257.33 g/mol |
IUPAC Name | 2-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid |
Standard InChI | InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-6-4-5-9(7-10)8-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t9-,10-/m1/s1 |
Standard InChI Key | NIMCENZKSRCKGF-NXEZZACHSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)CC(=O)O |
SMILES | CC(C)(C)OC(=O)NC1CCCC(C1)CC(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC1CCCC(C1)CC(=O)O |
Introduction
Chemical Structure and Identification
Trans 2-(3-((t-butoxy)carbonylamino)cyclohexyl)acetic acid is characterized by its unique chemical structure featuring a trans-configured cyclohexyl ring with an N-Boc protected amine at the 3-position and an acetic acid moiety. The compound demonstrates specific stereochemistry that is critical to its function in chemical synthesis pathways.
Nomenclature and Identifiers
The compound is known by several names and identifiers that are important for its proper identification in scientific literature and chemical databases:
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IUPAC Name: 2-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid
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Common Name: Trans 2-(3-((t-butoxy)carbonylamino)cyclohexyl)acetic acid
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Alternative Identifiers: SCHEMBL6883712, ZINC52508214, AKOS015991597
Structural Features
The compound contains several key structural features that define its chemical properties and reactivity:
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A cyclohexyl ring in the trans configuration
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A tert-butoxycarbonyl (Boc) protected amino group at the 3-position of the cyclohexyl ring
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An acetic acid functional group attached to the cyclohexyl ring
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Specific stereochemistry (1R,3R) that determines its spatial arrangement and biological activity
The presence of both a protected amine and a carboxylic acid group makes this compound particularly useful in peptide synthesis and pharmaceutical applications where controlled reactivity is essential.
Physical and Chemical Properties
Understanding the physical and chemical properties of trans 2-(3-((t-butoxy)carbonylamino)cyclohexyl)acetic acid is crucial for its proper handling and application in research settings. The available data on this compound provides insights into its behavior under various conditions.
Physical Properties
The compound exists as a solid at room temperature with the following properties:
Property | Value |
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Physical State | Solid |
Color | Not specified in available data |
Molecular Formula | C₁₃H₂₃NO₄ |
Commercial Purity | Typically 95% |
Solubility | Limited data available, likely soluble in organic solvents |
Melting Point | Not specified in available data |
Boiling Point | Not specified in available data |
Chemical Stability and Reactivity
The compound demonstrates the following stability and reactivity characteristics:
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Stability: Stable under recommended temperatures and pressures
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Hazardous Decomposition Products: Carbon oxides, Nitrogen oxides
These properties suggest that while the compound is generally stable under normal laboratory conditions, proper storage and handling protocols should be followed to maintain its integrity.
Synthesis and Preparation
The synthesis of trans 2-(3-((t-butoxy)carbonylamino)cyclohexyl)acetic acid involves specific chemical pathways that ensure the correct stereochemistry and functional group arrangement.
Stereochemistry Considerations
The trans configuration of the compound is critical to its function and applications. This stereochemistry is typically controlled during synthesis through:
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Selective hydrogenation procedures
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Stereoselective reduction reactions
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Chromatographic separation of isomers when necessary
The specific (1R,3R) stereochemistry indicated in the IUPAC name suggests precise control over the spatial arrangement of the functional groups on the cyclohexyl ring.
Applications and Research Uses
Trans 2-(3-((t-butoxy)carbonylamino)cyclohexyl)acetic acid has several significant applications in research and development settings.
Research Applications
The compound is primarily designated for "research and development use by, or directly under the supervision of, a technically qualified individual" . Its specific applications include:
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Chemical Intermediate: The compound serves as a valuable intermediate in organic synthesis pathways, particularly in pharmaceutical development.
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Building Block in Medicinal Chemistry: The protected amine functionality and carboxylic acid group make it useful for constructing more complex molecules with potential biological activity.
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Peptide Synthesis: The N-Boc protected amine is compatible with standard peptide synthesis protocols, suggesting potential applications in this field.
Ecological Considerations
The ecological impact of trans 2-(3-((t-butoxy)carbonylamino)cyclohexyl)acetic acid is an important consideration for responsible research practices.
Disposal Considerations
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Disposal should comply with all applicable local, state, and federal regulations
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Consultation with environmental professionals may be necessary
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Waste should be handled by licensed disposal facilities
Analytical Methods and Characterization
Proper characterization of trans 2-(3-((t-butoxy)carbonylamino)cyclohexyl)acetic acid is essential for confirming its identity, purity, and structure.
Identification Techniques
While specific analytical data for this compound is limited in the available search results, standard analytical techniques for similar organic compounds typically include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and determination of stereochemistry
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Mass Spectrometry: For molecular weight confirmation and fragmentation pattern analysis
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Infrared Spectroscopy: For functional group identification
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X-Ray Diffraction: For crystalline compounds, to determine absolute stereochemistry
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High-Performance Liquid Chromatography (HPLC): For purity determination
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